WZ4002 - 1213269-23-8

WZ4002

Catalog Number: EVT-287321
CAS Number: 1213269-23-8
Molecular Formula: C25H27ClN6O3
Molecular Weight: 495.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yloxy)phenyl)acrylamide, more commonly known as WZ4002, is a novel irreversible pyrimidine-based epidermal growth factor receptor (EGFR) inhibitor. [, ] Initially developed as a potential treatment for non-small cell lung cancer (NSCLC) [, ], particularly in cases exhibiting the EGFR T790M resistance mutation [, , , , ], WZ4002 demonstrates high selectivity for mutant EGFR, including those harboring the T790M mutation, over wild-type EGFR. [, , , ] This selectivity makes it a promising therapeutic candidate, potentially mitigating the dose-limiting toxicities associated with less selective EGFR inhibitors. [, ]

Future Directions
  • Overcoming Resistance Mechanisms: Research into mechanisms of resistance to WZ4002, such as C797S mutations, is crucial for developing strategies to overcome them, potentially through next-generation EGFR inhibitors or combination therapies. [, , , , ]
  • Expanding Applications: Given its selectivity profile, exploring the potential of WZ4002 in treating other cancer types driven by EGFR mutations, such as breast cancer, warrants further investigation. []
  • Development of Novel Derivatives: Structural modifications of WZ4002 could lead to the development of novel EGFR inhibitors with improved potency, selectivity, and pharmacokinetic properties. []

Gefitinib

Compound Description: Gefitinib is a first-generation, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations. It is known to be effective against NSCLCs with EGFR-activating mutations (exon 19 deletion or L858R) [].

Relevance: Gefitinib is structurally distinct from WZ4002 but targets the same kinase, EGFR. While both initially show efficacy against EGFR-mutant NSCLC, the development of resistance is common. The emergence of the T790M mutation in EGFR is a major mechanism of resistance to gefitinib, leading to the development of WZ4002, which can overcome this resistance [, ].

Erlotinib

Compound Description: Erlotinib is another first-generation, reversible EGFR tyrosine kinase inhibitor used in the treatment of EGFR-mutant NSCLC [, , ].

Relevance: Similar to gefitinib, erlotinib is structurally different from WZ4002 but shares the same target, EGFR. Resistance to erlotinib, often mediated by the EGFR T790M mutation, is a significant clinical challenge. WZ4002 was developed to overcome this resistance mechanism [, ].

PF00299804 (Dacomitinib)

Compound Description: PF00299804 (Dacomitinib) is a second-generation irreversible EGFR tyrosine kinase inhibitor designed to overcome T790M-mediated resistance to first-generation EGFR inhibitors. It covalently binds to Cys797 in EGFR [, , ].

BIBW2992 (Afatinib)

Compound Description: BIBW2992 (Afatinib) is another second-generation, irreversible EGFR tyrosine kinase inhibitor that covalently binds to Cys797 in EGFR. It exhibits activity against EGFR T790M [, , , , , ].

CO-1686

Compound Description: CO-1686 is a third-generation, irreversible, mutant-selective EGFR tyrosine kinase inhibitor designed to target both EGFR-activating mutations and the T790M resistance mutation. It exhibits greater potency against EGFR T790M compared to wild-type EGFR [, , ].

AZD9291

Compound Description: AZD9291 (Osimertinib) is another third-generation, irreversible EGFR tyrosine kinase inhibitor that selectively targets EGFR-activating mutations and the T790M resistance mutation [, , ].

CI-1040

Compound Description: CI-1040 is a MEK inhibitor that acts downstream of EGFR in the MAPK/ERK signaling pathway [, ].

Relevance: CI-1040 is not structurally related to WZ4002 but can be used in combination to overcome resistance to WZ4002. Preclinical studies suggest that combining WZ4002 with a MEK inhibitor like CI-1040 can restore sensitivity to WZ4002 and enhance its antitumor activity by preventing ERK reactivation, a common resistance mechanism [, ].

BMS 536924

Compound Description: BMS 536924 is an inhibitor of the insulin-like growth factor-1 receptor (IGF1R) [].

Relevance: While structurally distinct from WZ4002, BMS 536924 can be used in combination with WZ4002 to prevent the emergence of drug resistance. Studies suggest that the activation of IGF1R signaling, often due to loss of IGFBP3, can mediate resistance to WZ4002. Combining WZ4002 with BMS 536924 can restore sensitivity and prevent resistance development [].

Cetuximab

Compound Description: Cetuximab is a monoclonal antibody that binds to EGFR, blocking ligand binding and inducing receptor internalization [, ].

Relevance: Although structurally unrelated to WZ4002, cetuximab can be combined with WZ4002 or its analogs to enhance its efficacy. Preclinical studies have shown that the combination of cetuximab with an irreversible EGFR TKI like WZ4002 can be more effective than either agent alone in certain EGFR T790M-positive models [, ].

E7050

Compound Description: E7050 is a potent and selective inhibitor of the Met kinase, a receptor tyrosine kinase that can contribute to EGFR TKI resistance when amplified or overactivated [, , ].

Relevance: Although E7050 is structurally unrelated to WZ4002 and targets a different kinase, it has been investigated in combination with WZ4002 to overcome resistance. Preclinical studies suggest that combining E7050 with WZ4002 can be effective in suppressing the growth of erlotinib-resistant tumors caused by various mechanisms, including MET amplification [].

Synthesis Analysis

The synthesis of WZ4002 has been achieved through various methods, primarily focusing on structure-based design to enhance selectivity and potency against specific mutant forms of the epidermal growth factor receptor. One notable synthesis method involves the use of anilines and pyrimidine derivatives, utilizing coupling reactions facilitated by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or tBuOLi (Lithium tert-butoxide) to form the desired anilinopyrimidine scaffold .

Technical Details

  • Starting Materials: The synthesis typically begins with ribose-modified anilinopyrimidine derivatives.
  • Reaction Conditions: Reactions are conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
  • Purification: Final products are purified using techniques such as silica gel chromatography to isolate the active compound from by-products .
Molecular Structure Analysis

WZ4002 features a complex molecular structure characterized by its anilinopyrimidine core. The precise arrangement of atoms allows it to fit into the active site of the epidermal growth factor receptor, effectively blocking its activity.

Structure Data

  • Molecular Formula: C22H24N4O2
  • Molecular Weight: 376.46 g/mol
  • Key Functional Groups: The compound contains both aromatic and heterocyclic components, which contribute to its binding affinity and specificity for mutant epidermal growth factor receptors.
Chemical Reactions Analysis

The chemical reactivity of WZ4002 is largely dictated by its ability to form covalent bonds with cysteine residues in the kinase domain of the epidermal growth factor receptor. This irreversible binding is a critical aspect of its mechanism of action.

Technical Details

  • Covalent Bond Formation: WZ4002 reacts specifically with the cysteine residue at position 797 in the epidermal growth factor receptor, leading to permanent inhibition.
  • Reaction Conditions: These reactions typically require physiological conditions to mimic in vivo environments for accurate assessment of efficacy .
Mechanism of Action

WZ4002 operates through a well-defined mechanism where it selectively binds to mutant forms of the epidermal growth factor receptor, inhibiting downstream signaling pathways that promote tumor growth and survival.

Process Data

  1. Binding: Upon administration, WZ4002 selectively targets cells expressing mutant epidermal growth factor receptors.
  2. Inhibition: The binding leads to inhibition of phosphorylation events necessary for signaling through pathways such as MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase).
  3. Restoration of Sensitivity: In resistant cell lines, co-treatment with other signaling inhibitors can restore sensitivity to WZ4002, highlighting its role in overcoming resistance mechanisms .
Physical and Chemical Properties Analysis

WZ4002 exhibits several notable physical and chemical properties that influence its pharmacological profile.

Physical Properties

  • Appearance: Typically appears as a pale yellow powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited water solubility, affecting its formulation for clinical use.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Its reactivity profile is characterized by its ability to form stable covalent bonds with target proteins in biological systems.
Applications

WZ4002 is primarily utilized in scientific research focused on cancer therapeutics, particularly for patients with non-small cell lung cancer harboring specific epidermal growth factor receptor mutations. Its development represents a significant advancement in targeted therapy, providing options for patients who develop resistance to first-line treatments.

Scientific Uses

  • Clinical Trials: Currently undergoing various clinical trials to assess efficacy and safety profiles in patients with resistant forms of lung cancer.
  • Research Studies: Used extensively in preclinical studies to explore mechanisms of drug resistance and develop combination therapies that enhance treatment efficacy .

Properties

CAS Number

1213269-23-8

Product Name

WZ4002

IUPAC Name

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C25H27ClN6O3

Molecular Weight

495.0 g/mol

InChI

InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30)

InChI Key

ITTRLTNMFYIYPA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC

Solubility

Soluble in DMSO, not in water

Synonyms

WZ4002; WZ-4002; WZ 4002.

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.